

A Comparative Guide to Cellulose Acetate Phthalate for Enteric Coating Integrity

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Cellulose acetate phthalate

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For researchers, scientists, and drug development professionals, ensuring the integrity of enteric coatings is paramount for the effective and safe delivery of oral dosage forms.

Cellulose Acetate Phthalate (CAP) has long been a cornerstone polymer for enteric protection. This guide provides an objective comparison of CAP's performance against other common alternatives, supported by experimental data, detailed methodologies, and visual workflows to aid in the validation of enteric coating integrity.

Performance Comparison of Enteric Coating Polymers

The selection of an enteric coating polymer is a critical decision in formulation development, directly impacting the drug's stability and bioavailability. This section compares the performance of **Cellulose Acetate Phthalate** (CAP) with two other widely used enteric polymers: Hypromellose Phthalate (HPMCP) and methacrylic acid copolymers (e.g., Eudragit® L100). The data presented is a synthesis from various studies to provide a comparative overview.

Table 1: Comparative Dissolution Performance of Enteric-Coated Tablets

Polymer	% Drug Release in 0.1 N HCl (2 hours)	Time to >80% Drug Release in pH 6.8 Buffer	Key Characteristics
Cellulose Acetate Phthalate (CAP)	< 5%	45 - 60 minutes	Dissolves at pH \geq 6.0. Good moisture barrier properties but can be prone to hydrolysis.[1]
Hypromellose Phthalate (HPMCP)	< 3%	30 - 45 minutes	Dissolves at a lower pH (\geq 5.0-5.5) than CAP, potentially allowing for earlier drug release in the small intestine.[2][3]
Eudragit® L100	< 1%	30 - 45 minutes	Anionic copolymer of methacrylic acid and methyl methacrylate. Dissolves at pH \geq 6.0, providing reliable enteric protection.[4][5]

Table 2: Comparative Disintegration Time of Enteric-Coated Dosage Forms

Polymer	Disintegration in 0.1 N HCl (1 hour)	Disintegration Time in pH 6.8 Buffer	Notes
Cellulose Acetate Phthalate (CAP)	No evidence of disintegration, cracking, or softening. [6]	30 - 60 minutes	Disintegration time can be influenced by the type and concentration of plasticizer used in the formulation.[7]
Hypromellose Phthalate (HPMCP)	No evidence of disintegration, cracking, or softening.	20 - 45 minutes	Generally exhibits faster disintegration than CAP in intestinal fluid due to its lower dissolution pH.[2][3]
Eudragit® L100	No evidence of disintegration, cracking, or softening.	20 - 40 minutes	Provides sharp and predictable disintegration profiles based on the specific grade and formulation. [4][5]

Experimental Protocols

Accurate and reproducible validation of enteric coating integrity relies on standardized experimental protocols. The following are detailed methodologies for the key experiments cited in this guide, based on United States Pharmacopeia (USP) general chapters.

Disintegration Test for Delayed-Release (Enteric-Coated) Tablets

This test assesses the ability of the enteric coating to withstand simulated gastric fluid and then to break apart in simulated intestinal fluid.

Apparatus: USP Disintegration Apparatus (Basket-Rack Assembly).[8][9]

Procedure:

- Acid Stage:
 - Place one tablet in each of the six tubes of the basket.
 - If the tablet has a soluble external coating, immerse the basket in water at room temperature for 5 minutes.[8]
 - Operate the apparatus using simulated gastric fluid (SGF, typically 0.1 N HCl) maintained at $37 \pm 2^{\circ}\text{C}$ as the immersion fluid for 1 hour.[6][8]
 - At the end of 1 hour, lift the basket from the fluid and observe the tablets.
 - Acceptance Criteria: The tablets must show no evidence of disintegration, cracking, or softening.[6]
- Buffer Stage:
 - Drain the SGF and immerse the basket in simulated intestinal fluid (SIF, typically a phosphate buffer of pH 6.8) maintained at $37 \pm 2^{\circ}\text{C}$. [6]
 - Operate the apparatus for the time specified in the individual drug monograph (typically 30 to 60 minutes).[10]
 - Lift the basket from the fluid and observe the tablets.
 - Acceptance Criteria: All tablets must have disintegrated completely. If 1 or 2 tablets fail to disintegrate, the test must be repeated on 12 additional tablets. Not fewer than 16 of the total 18 tablets tested must disintegrate completely.[11]

Dissolution Test for Delayed-Release (Enteric-Coated) Dosage Forms

This test provides quantitative data on the rate and extent of drug release from the dosage form in different pH media, simulating the gastrointestinal tract.

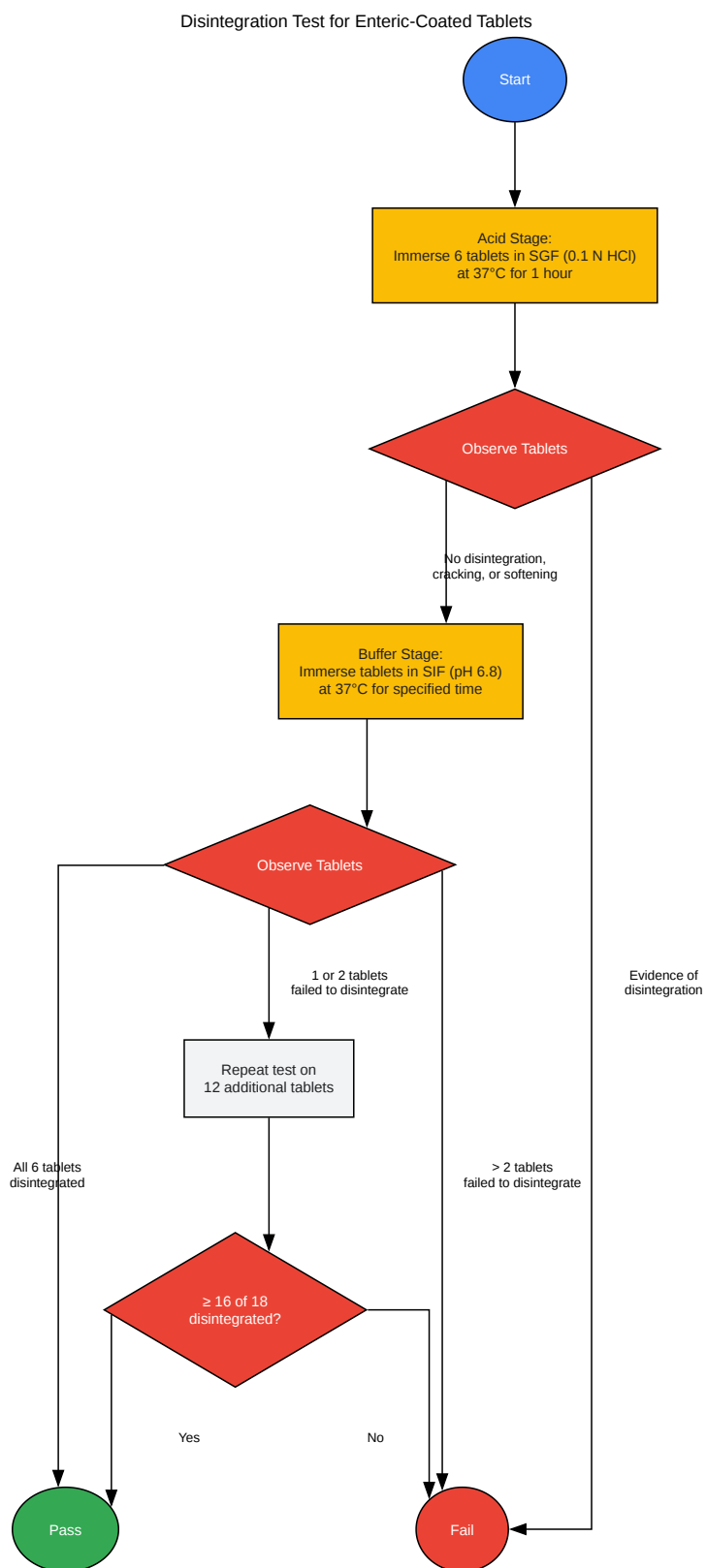
Apparatus: USP Dissolution Apparatus 1 (Basket) or 2 (Paddle).[12][13]

Procedure:

- Acid Stage:
 - Place the specified volume (typically 750-1000 mL) of 0.1 N HCl in the dissolution vessel and equilibrate to $37 \pm 0.5^{\circ}\text{C}$.
 - Place a single dosage form in each vessel.
 - Operate the apparatus at the specified speed for 2 hours.
 - At the end of the 2-hour period, withdraw a sample of the medium for analysis.
 - Acceptance Criteria: The amount of drug dissolved should not exceed the limit specified in the monograph (typically not more than 10% of the labeled amount).[\[14\]](#)
- Buffer Stage:
 - After the acid stage, the pH of the dissolution medium is raised to a specified value (e.g., pH 6.8) by adding a pre-equilibrated buffer concentrate.[\[14\]](#)
 - Continue the dissolution test for the time specified in the monograph.
 - Withdraw samples at specified time intervals and analyze for drug content.
 - Acceptance Criteria: The percentage of drug released at each time point must meet the specifications outlined in the monograph.

Visualizing the Validation Workflow

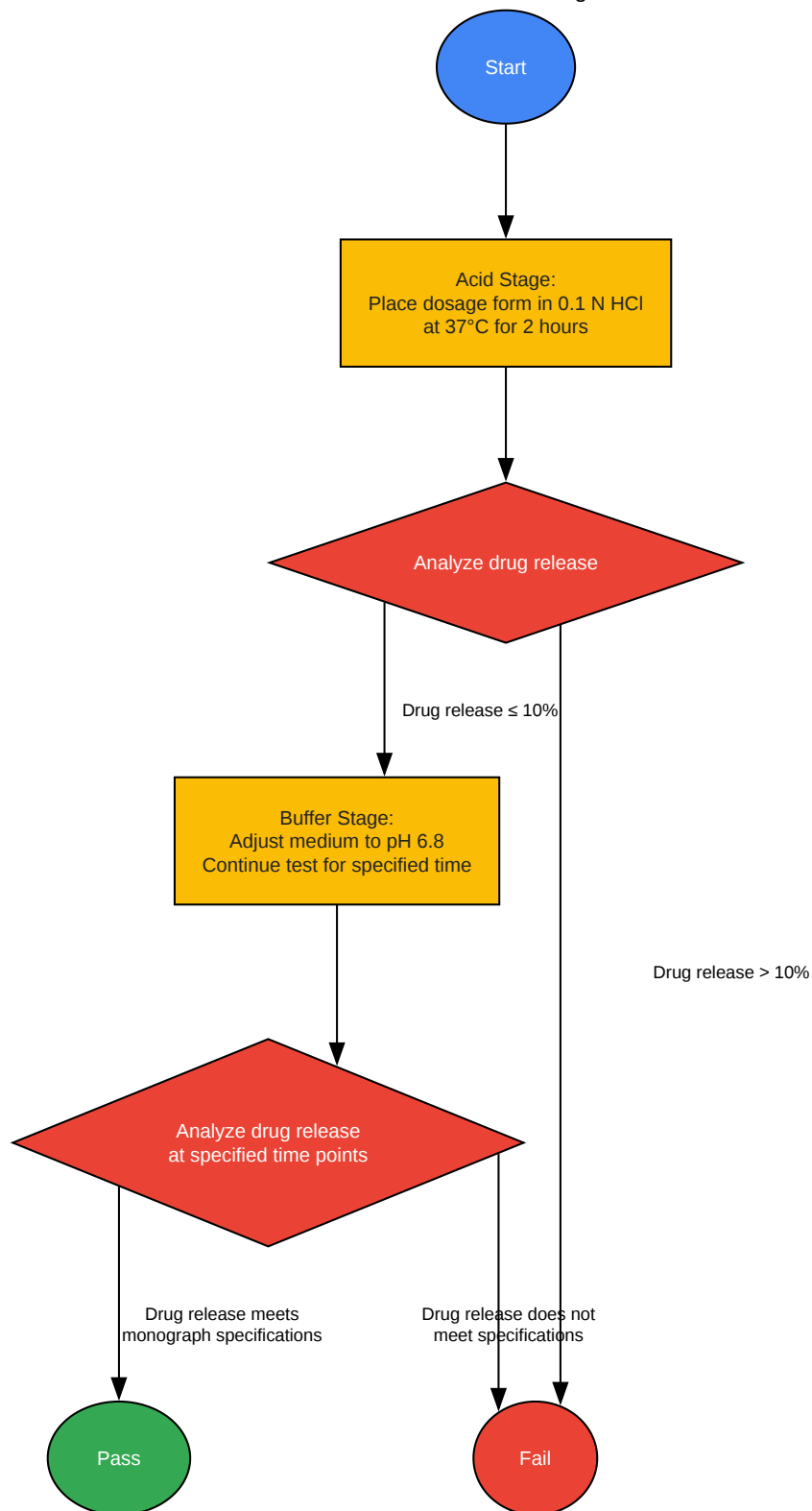
To further clarify the experimental process for validating enteric coating integrity, the following diagrams illustrate the logical flow of the disintegration and dissolution testing procedures.



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Caption: Workflow for the USP Disintegration Test.

Dissolution Test for Enteric-Coated Dosage Forms

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Caption: Workflow for the USP Dissolution Test.

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- To cite this document: BenchChem. [A Comparative Guide to Cellulose Acetate Phthalate for Enteric Coating Integrity]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b8822715#validation-of-enteric-coating-integrity-using-cellulose-acetate-phthalate]

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